5H-1-Benzothiopyran
Overview
Description
5H-1-Benzothiopyran is a heterocyclic compound that consists of a benzene ring fused to a thiopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1-Benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the thiopyran ring . Another approach involves the use of sulfur-containing reagents to introduce the thiopyran moiety into a pre-formed benzene ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5H-1-Benzothiopyran undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5H-1-Benzothiopyran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-1-Benzothiopyran and its derivatives often involves interaction with specific molecular targets. For instance, in the context of calcium channel blockers, the compound binds to L-type calcium channels, preventing the influx of calcium ions into cells. This action reduces muscle contraction and has therapeutic implications for cardiovascular diseases . The sulfur atom in the thiopyran ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzopyran: Similar structure but contains an oxygen atom instead of sulfur.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, differing in the heterocyclic component.
Benzofuran: Features a benzene ring fused to a furan ring, with oxygen as the heteroatom.
Uniqueness of 5H-1-Benzothiopyran: this compound is unique due to the presence of sulfur in its heterocyclic ring, which imparts distinct chemical and biological properties. The sulfur atom enhances the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
5H-thiochromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5-7H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJYKYAZQBBHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C2C1=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10710022 | |
Record name | 5H-1-Benzothiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21829-75-4 | |
Record name | 5H-1-Benzothiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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